molecular formula C14H8N4O2 B11936435 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile

Katalognummer: B11936435
Molekulargewicht: 264.24 g/mol
InChI-Schlüssel: UYTIBAUGYJGWFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a nitro group at the 5-position and a benzonitrile group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyanation: The benzonitrile group can be introduced by a cyanation reaction, where a suitable aryl halide is reacted with a cyanide source in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium cyanide, copper(I) cyanide, dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, dichloromethane.

Major Products Formed

    Reduction: 4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

    Oxidation: Oxidized benzimidazole derivatives.

Wirkmechanismus

The mechanism of action of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile: A reduced form of the compound with an amino group instead of a nitro group.

    4-(5-Chloro-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a chloro group at the 5-position.

    4-(5-Methyl-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a methyl group at the 5-position.

Uniqueness

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications .

Eigenschaften

Molekularformel

C14H8N4O2

Molekulargewicht

264.24 g/mol

IUPAC-Name

4-(6-nitro-1H-benzimidazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(18(19)20)7-13(12)17-14/h1-7H,(H,16,17)

InChI-Schlüssel

UYTIBAUGYJGWFP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.